N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride
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Overview
Description
N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is a metabolite of the antidepressant drug Venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The compound is formed through the metabolic processes involving cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride involves multiple steps starting from Venlafaxine. The primary metabolic pathways include O-demethylation and N-demethylation, followed by glucuronidation. The reactions are typically catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 .
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors where the metabolic reactions are carried out under controlled conditions. The enzymes required for the reactions are either sourced from microbial cultures or produced recombinantly. The final product is purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .
Scientific Research Applications
N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine metabolites.
Biology: Studied for its role in the metabolic pathways of antidepressants.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the development of new antidepressant drugs and in the quality control of pharmaceutical products
Mechanism of Action
The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminals, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is mediated through its interaction with the serotonin and norepinephrine transporters. The compound also has a weak inhibitory effect on dopamine reuptake .
Comparison with Similar Compounds
Similar Compounds
O-desmethylvenlafaxine: Another metabolite of Venlafaxine with similar pharmacological properties.
N-desmethylvenlafaxine: A lesser metabolite produced by CYP3A4.
Desvenlafaxine: The active metabolite of Venlafaxine, used as an antidepressant
Uniqueness
N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is unique due to its specific metabolic pathway involving both O-demethylation and N-demethylation followed by glucuronidation. This makes it distinct from other metabolites of Venlafaxine, which typically undergo only one type of demethylation .
Properties
CAS No. |
1021933-99-2 |
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Molecular Formula |
C21H31NO8 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27)/t14?,15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
UDNAJOOLWIWCAW-SQBZNDFJSA-N |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O |
SMILES |
CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O |
Synonyms |
4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid Hydrochloride; |
Origin of Product |
United States |
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